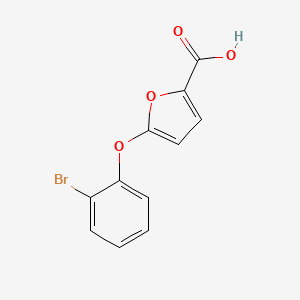

5-(2-bromophenoxy)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenoxy)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNUUPDODOIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269444 | |

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-45-8 | |

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Bromophenoxy Furan 2 Carboxylic Acid

Retrosynthetic Analysis of the 5-(2-bromophenoxy)furan-2-carboxylic Acid Scaffold

A second disconnection can be made within the furan (B31954) ring itself, suggesting a strategy where the ring is constructed from an acyclic precursor already bearing the necessary functionalities or a precursor to them. This approach would involve forming the heterocyclic core as a key step in the synthesis. These two distinct retrosynthetic pathways form the basis for the synthetic methodologies discussed below.

Strategies for the Formation of the Furan-2-carboxylic Acid Core

The furan-2-carboxylic acid moiety is a common structural motif, and numerous methods have been developed for its synthesis. These can be broadly categorized into the construction of the furan ring from acyclic precursors and the direct functionalization of a pre-existing furan ring.

The formation of the furan ring system can be achieved through various cyclization reactions. One of the most prominent methods is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org This method is highly versatile and allows for the preparation of a wide range of substituted furans. organic-chemistry.org Other notable cyclization strategies include the Feist-Benary furan synthesis and methods involving the cycloisomerization of appropriately substituted alkynes or allenes.

| Cyclization Method | Precursor Type | Conditions | Notes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, p-TsOH) | A very common and reliable method for furan synthesis. pharmaguideline.comorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketone and β-dicarbonyl compound | Base (e.g., pyridine, ammonia) | Yields substituted furan esters. pharmaguideline.com |

| Gold-Catalyzed Cyclization | Diols/Triols | Gold catalyst in aqueous medium | A modern method involving dehydration. |

| Tandem Propargylation-Cycloisomerization | Propargylic alcohols and 1,3-dicarbonyls | FeCl₃ catalyst | Leads to highly substituted furans. organic-chemistry.org |

This table provides an interactive summary of common cyclization reactions for furan ring construction.

An alternative to building the furan ring is to start with a simple, readily available furan derivative and introduce the carboxylic acid group. 2-Furfural, a bulk chemical derived from biomass, is a common starting material. wikipedia.org

One established industrial route involves the Cannizzaro reaction of furfural (B47365) in an aqueous sodium hydroxide (B78521) solution. wikipedia.org This disproportionation reaction produces a 1:1 mixture of 2-furoic acid and furfuryl alcohol. wikipedia.org While the yield for the desired acid is 50%, the process is economically viable as both products have commercial applications. wikipedia.org

Another direct approach is the carboxylation of a furan ring derivative. This can be achieved by deprotonating the furan ring at the C5 position with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide. arkat-usa.orgumich.edu This method allows for the direct introduction of a carboxyl group onto the furan scaffold. arkat-usa.orgresearchgate.net A scalable, solvent-free method involves heating alkali salts of 2-furoic acid with alkali carbonates under a CO₂ atmosphere to produce furan-2,5-dicarboxylic acid. rsc.org

| Precursor | Reagents | Product | Key Features |

| Furfural | NaOH (aq) | Furan-2-carboxylic acid & Furfuryl alcohol | Cannizzaro reaction; 1:1 product ratio. wikipedia.org |

| Furan-2-carboxylic acid | 1. LDA or n-BuLi 2. CO₂ | Furan-2,5-dicarboxylic acid | Direct carboxylation via a dianion intermediate. arkat-usa.orgumich.edu |

| Furan | Oxidation | Furan-2-carboxylic acid | Various oxidation methods can be employed. |

This interactive table summarizes direct synthesis methods for producing furan-2-carboxylic acid from simple precursors.

Approaches for the Introduction of the 2-Bromophenoxy Moiety at the Furan C-5 Position

Once the furan-2-carboxylic acid (or a suitable ester derivative) is obtained, the next critical step is the formation of the ether linkage between the furan C-5 position and the 2-bromophenol (B46759). This can be accomplished through classical nucleophilic substitution or modern transition-metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl or aryl halide via an SN2 or SNAr mechanism. wikipedia.orgbyjus.com In the context of synthesizing this compound, this strategy can be implemented in two ways:

Route A: Reaction of a 5-halofuran-2-carboxylate with 2-bromophenoxide. This involves preparing a substrate like methyl 5-bromofuran-2-carboxylate and reacting it with the sodium or potassium salt of 2-bromophenol. 5-Bromofuran-2-carboxylic acid can be synthesized by the bromination of 2-furoic acid. mdpi.comcymitquimica.com

Route B: Reaction of a 5-hydroxyfuran-2-carboxylate derivative with a suitable 2-bromophenyl electrophile. This route is generally less common for this specific target.

The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile (B52724) at elevated temperatures. byjus.com The choice of base to deprotonate the 2-bromophenol is crucial and often includes sodium hydride (NaH) or potassium carbonate (K₂CO₃).

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| Methyl 5-bromofuran-2-carboxylate | 2-Bromophenol | K₂CO₃ or NaH | DMF | 50-100 °C |

| Sodium 2-bromophenoxide | Methyl 5-bromofuran-2-carboxylate | N/A | Acetonitrile | 50-100 °C |

This interactive table outlines typical conditions for a Williamson ether synthesis approach.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have emerged as powerful tools for constructing diaryl ethers. This method offers a complementary approach to the Williamson synthesis and can often proceed under milder conditions with a broader substrate scope.

The reaction would involve coupling a 5-halofuran derivative (e.g., methyl 5-bromofuran-2-carboxylate) with 2-bromophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

| Component | Examples | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | XantPhos, Buchwald-type biaryl phosphines | Stabilizes the palladium center and facilitates reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄ | Activates the phenol (B47542) and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | Reaction medium |

This interactive table details the key components for a palladium-catalyzed aryl-ether bond formation.

This strategy allows for the regioselective formation of the C-O bond, and palladium-catalyzed reactions on furan rings are well-documented. researchgate.netnih.gov The reaction is sensitive to the electronic nature of the substituents, but provides a robust method for creating the desired aryl-ether linkage. semanticscholar.org

Regioselective Synthesis and Isomer Control in Furan Derivatization

The synthesis of specifically substituted furan derivatives, such as this compound, hinges on achieving high regioselectivity. The furan ring possesses two chemically distinct positions: C2/C5 (alpha-positions) and C3/C4 (beta-positions). The alpha-positions are more susceptible to electrophilic substitution and metallation due to the directing effect of the ring oxygen. Consequently, synthetic strategies are often designed to exploit this inherent reactivity to install functional groups at the desired C5 position of a furan-2-carboxylic acid scaffold.

A primary strategy for ensuring regioselectivity is to begin with a furan molecule that is already functionalized at the C2 position with a carboxyl group or a synthetic equivalent, such as an ester. This pre-installed group directs subsequent reactions to the opposite C5 position. Direct C-H functionalization, particularly through palladium-catalyzed reactions, has emerged as a powerful tool for the regioselective arylation of furan rings at the C2 or C5 positions. mdpi.comnih.gov

Isomer control is a critical aspect of furan derivatization. While furans can undergo photochemical isomerization, this process typically requires specific conditions of light irradiation and is not a common pathway under standard thermal synthetic conditions. nih.govnetsci-journal.com The primary challenge in synthesizing this compound is the selective formation of the C-O ether bond at the C5 position, avoiding reaction at C3 or C4. This is typically achieved by using a 5-halofuran-2-carboxylate as a substrate, where the halogen atom precisely dictates the site of the subsequent coupling reaction with 2-bromophenol. Advanced catalytic systems, such as those based on cobalt metalloradicals, have demonstrated the ability to achieve complete regioselectivity in the synthesis of polysubstituted furans, underscoring the importance of catalyst selection in controlling isomer formation. nih.gov

Table 1: Key Strategies for Regiocontrol in Furan Synthesis

| Strategy | Description | Key Advantage |

| Use of Pre-functionalized Substrates | Starting with furan-2-carboxylic acid or its ester directs incoming groups to the C5 position. | High predictability and control over substituent placement. |

| Directed C-H Activation | Transition metal catalysts (e.g., Palladium) selectively activate C-H bonds at the C5 position for coupling reactions. nih.gov | Atom economy and reduced need for pre-halogenation of the furan ring. |

| Halogen-Directed Coupling | A halogen atom at the C5 position serves as a specific reactive handle for cross-coupling reactions. | Robust and widely applicable for forming various C-C, C-N, and C-O bonds. |

Catalytic Methodologies Utilized in the Synthesis of this compound and Analogues

The formation of the diaryl ether linkage in this compound is the synthetic cornerstone, and this is predominantly achieved through transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation: The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgwikipedia.org In the context of the target molecule, this would typically involve the coupling of a methyl 5-halofuran-2-carboxylate with 2-bromophenol. Traditional Ullmann conditions often necessitate harsh conditions, including high temperatures (frequently over 200 °C), polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper(I) salts. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems. The use of ligands, such as 1,10-phenanthroline (B135089), can significantly improve reaction efficiency, allowing the use of only catalytic amounts of a copper(I) source (e.g., CuI) under milder conditions. nih.govresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A more contemporary and often more efficient alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. This methodology generally provides higher yields, demonstrates broader substrate compatibility, and proceeds under significantly milder reaction conditions. The reaction couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst in the presence of a strong base and a bulky, electron-rich phosphine ligand. For the synthesis of this compound, a plausible pathway involves the coupling of methyl 5-bromofuran-2-carboxylate with 2-bromophenol using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a specialized biarylphosphine ligand, and a base like cesium carbonate (Cs₂CO₃). nih.gov

Table 2: Comparison of Catalytic Methods for Aryl Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu powder, CuI, Cu₂O) wikipedia.org | Palladium (Pd(OAc)₂, Pd₂(dba)₃) nih.gov |

| Ligand | Often none (classic) or simple ligands like 1,10-phenanthroline (modern) nih.gov | Bulky, electron-rich phosphines (e.g., biarylphosphines) |

| Reaction Temperature | High (150-250 °C) | Mild to moderate (Room temp. to 120 °C) |

| Base | K₂CO₃, Cs₂CO₃ | Stronger bases (Cs₂CO₃, K₃PO₄, NaOtBu) |

| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |

| Yields | Moderate to good | Generally good to excellent |

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Key parameters that are systematically varied to maximize yield and minimize side reactions include:

Catalyst System: The selection of the metal, its oxidation state, the precursor salt, and the ligand is fundamental. For palladium-catalyzed reactions, screening a matrix of different palladium sources and phosphine ligands is a common strategy to identify the most active and stable catalytic system for the specific substrates. nih.gov

Base: The nature of the base (e.g., carbonate vs. phosphate (B84403) vs. alkoxide), its strength, and its stoichiometry can dramatically influence the reaction rate and yield. The base not only facilitates the deprotonation of the phenol but also plays a role in the catalytic cycle.

Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and reagents and for reaching the required reaction temperature. Anhydrous, deoxygenated solvents are typically required, especially for palladium catalysis, to prevent catalyst deactivation.

Temperature and Time: These parameters are fine-tuned to ensure the reaction goes to completion without causing thermal degradation of the starting materials, products, or catalyst. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time. scielo.br

Table 3: Parameters for Optimization in a Typical Cross-Coupling Reaction

| Parameter | Variables | Impact on Reaction |

| Catalyst Loading | 0.1 - 10 mol% | Affects reaction rate and cost; higher loading can lead to side reactions. |

| Ligand/Catalyst Ratio | 1:1, 2:1, etc. | Influences the stability and activity of the catalytic species. |

| Reactant Concentration | 0.05 M - 1.0 M | Can affect reaction kinetics and solubility. |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation and deactivation of the catalyst, particularly for Pd(0) species. |

Reaction Mechanisms in the Synthesis and Transformation of 5 2 Bromophenoxy Furan 2 Carboxylic Acid

Mechanistic Pathways for Furan (B31954) Ring Formation Reactions

While many syntheses of compounds like 5-(2-bromophenoxy)furan-2-carboxylic acid may begin with a pre-formed furan derivative, understanding the fundamental mechanisms of furan ring formation provides a complete chemical context. One of the most classic and versatile methods for constructing the furan nucleus is the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org

The Paal-Knorr mechanism begins with a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgalfa-chemistry.com The key steps are as follows:

Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens, which significantly increases the electrophilicity of the carbonyl carbon. alfa-chemistry.com

Enolization: The second carbonyl group undergoes acid-catalyzed tautomerization to its enol form.

Intramolecular Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated, electron-deficient carbonyl carbon in an intramolecular fashion. This cyclization step is typically the rate-determining step and results in the formation of a five-membered cyclic hemiacetal (a dihydrofuran derivative). wikipedia.orgalfa-chemistry.com

Dehydration: The resulting cyclic intermediate contains two hydroxyl groups. One of these is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: A molecule of water is eliminated, and a subsequent deprotonation step regenerates the aromaticity of the system, yielding the final substituted furan ring. wikipedia.org

Computational studies using quantum chemical methods have explored the energetics of the Paal-Knorr reaction, confirming that the cyclization step possesses a high energy barrier. rsc.org These studies also highlight that the presence of explicit water molecules or an acid catalyst (H₃O⁺) can significantly lower this barrier by mediating proton transfer, making the reaction more favorable. rsc.orgrsc.org

| Step | Description | Key Intermediate |

| 1 | Protonation of a carbonyl group | Protonated carbonyl |

| 2 | Enolization of the second carbonyl | Enol |

| 3 | Intramolecular nucleophilic attack | Cyclic hemiacetal |

| 4 | Dehydration | Protonated cyclic hemiacetal |

| 5 | Deprotonation | Substituted Furan |

Mechanisms of Carboxylic Acid Functionalization Reactions

The carboxylic acid group at the C2 position of the furan ring is a versatile functional handle for creating a variety of derivatives, primarily through nucleophilic acyl substitution. chemistryguru.com.sglibretexts.org The reactivity of this group is central to synthesizing esters, amides, and acid chlorides.

Conversion to Acid Chlorides: The transformation of a carboxylic acid to a more reactive acid chloride is efficiently achieved using thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism proceeds as follows:

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.com

This addition is followed by the elimination of a chloride ion and a proton to form a highly reactive acyl chlorosulfite intermediate. libretexts.org

The chlorosulfite group is an excellent leaving group. The chloride ion, generated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.orgmasterorganicchemistry.com

This nucleophilic attack leads to the collapse of the tetrahedral intermediate, expelling the chlorosulfite group, which subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final acid chloride. youtube.com

Fischer Esterification: Ester derivatives are commonly prepared via the Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. byjus.comorganic-chemistry.org

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comlibretexts.org

The alcohol, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

A proton transfer occurs from the newly added alcohol moiety to one of the original hydroxyl groups. masterorganicchemistry.com

This protonation converts the hydroxyl group into a good leaving group (H₂O). Water is subsequently eliminated, and the carbon-oxygen double bond is reformed.

The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the ester product. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amide Formation: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable carboxylate salt. However, amides can be synthesized through the activation of the carboxylic acid. One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (as described above), which then readily reacts with an amine. Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used. In this mechanism, the carboxylic acid reacts with CDI to form a reactive acylimidazole intermediate, which is then attacked by the amine to furnish the amide. nih.gov

Reaction Mechanisms Governing the Formation of the Aryl-Ether Linkage

The formation of the aryl-ether bond between the furan C5 position and the 2-bromophenoxy group is a critical step in the synthesis of the title compound. This transformation is typically accomplished via a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov

The Ullmann reaction traditionally involves harsh conditions, but modern protocols utilize ligands to facilitate the reaction under milder temperatures. mdpi.com While several mechanistic pathways have been proposed, a widely accepted cycle involves Cu(I) and Cu(III) intermediates:

Formation of Copper(I) Phenoxide: The reaction initiates with the deprotonation of 2-bromophenol (B46759) by a base, followed by coordination to a Cu(I) salt to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide (e.g., a 5-halofuran-2-carboxylic acid derivative) undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step. This process forms a transient, high-energy Cu(III) intermediate. organic-chemistry.orgbyjus.com

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the new C-O bond of the aryl ether product and regenerating a Cu(I) species. The Cu(I) catalyst can then re-enter the catalytic cycle.

Computational studies and mechanistic analyses have provided deeper insights into this process. nih.gov Density Functional Theory (DFT) calculations suggest that the oxidative addition of the aryl halide to a ligated, anionic Cu(I) complex is turnover-limiting. nih.govbris.ac.uk Alternative pathways, such as single-electron transfer (SET) or iodine atom transfer (IAT), have also been explored computationally, with the favored mechanism often depending on the specific ligands and nucleophiles involved. acs.orgresearchgate.net

Investigations into Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, while nucleophilic substitution is generally less favorable unless the ring is appropriately activated. chemicalbook.com

Electrophilic Substitution: Furan is significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.comnumberanalytics.com Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate (sigma complex) is more effectively stabilized by resonance. pearson.comquora.com Attack at C2 allows for the positive charge to be delocalized over three atoms, including the ring oxygen, whereas attack at C3 results in a less stable intermediate with only two resonance structures. chemicalbook.compearson.com In a molecule like this compound, the existing substituents heavily influence further substitution:

The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. numberanalytics.com

The aryloxy group at C5 is an electron-donating group through resonance (via the oxygen lone pair) but can be inductively withdrawing. It will direct incoming electrophiles to the ortho and para positions relative to itself, which are C4 and C2, respectively.

The interplay of these electronic effects and steric hindrance from the bulky 2-bromophenoxy group will determine the precise location of any subsequent electrophilic substitution.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the furan ring is rare and requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring. For instance, the synthesis of the target molecule likely proceeds via a nucleophilic substitution where a 2-bromophenoxide anion acts as the nucleophile, displacing a halide (e.g., bromide) from the C5 position of a furan-2-carboxylic acid precursor (e.g., 5-bromofuran-2-carboxylic acid). mdpi.comacs.org The electron-withdrawing carboxylate group at C2 helps to stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack, thus facilitating the substitution reaction.

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms involved in the synthesis and reactivity of furan derivatives. rsc.org These theoretical studies provide detailed information about transition state structures, reaction energy barriers, and the stability of intermediates that are often difficult to observe experimentally. researchgate.net

Key Computational Findings Relevant to Furan Chemistry:

Ullmann Reaction: DFT calculations have been instrumental in mapping the potential energy surfaces of copper-catalyzed Ullmann reactions. nih.govbris.ac.uk Studies have confirmed that mechanisms involving oxidative addition to a Cu(I) species to form a Cu(III) intermediate are energetically viable. researchgate.netgatech.edu These models help explain the role of different ligands in stabilizing intermediates and lowering activation barriers. acs.org

Cycloaddition Reactions: The mechanism of cycloaddition reactions involving the furan ring, such as the Diels-Alder reaction, has been investigated theoretically. pku.edu.cnresearchgate.net DFT studies can predict activation barriers and determine whether a reaction proceeds via a concerted or stepwise pathway, providing insights into the stereochemical and regiochemical outcomes. researchgate.net

Reactivity and Substitution: Computational models have been used to analyze the electronic structure of substituted furans to predict their reactivity. For example, DFT can be used to calculate the electron density at different positions on the furan ring, corroborating the experimental observation that electrophilic substitution preferentially occurs at the C2/C5 positions. rsc.org Studies on the conversion of furfural (B47365) on catalyst surfaces have used DFT to map reaction pathways for hydrogenation, decarbonylation, and ring-opening, providing activation energies for each elementary step. researchgate.netacs.org

These computational approaches provide a molecular-level understanding of reaction mechanisms, guiding the rational design of new synthetic routes and catalysts for the production and modification of complex molecules like this compound.

Derivatization and Advanced Chemical Transformations of 5 2 Bromophenoxy Furan 2 Carboxylic Acid

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety in 5-(2-bromophenoxy)furan-2-carboxylic acid is a primary site for chemical derivatization, enabling the synthesis of a diverse array of functional analogues. Standard organic chemistry transformations can be readily applied to this group to yield esters and amides, or to modify its oxidation state.

Esterification Reactions

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by the removal of water as it is formed.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process generally proceeds under milder conditions and often provides higher yields of the desired ester. Additionally, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct condensation of the carboxylic acid with an alcohol.

While specific examples for the esterification of this compound are not extensively detailed in publicly available literature, the general applicability of these methods to furan-2-carboxylic acid derivatives is well-established. For instance, the synthesis of various alkyl esters of furan-2-carboxylic acid has been reported using these standard procedures. A closely related compound, methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate, has been synthesized, indicating the feasibility of forming esters from similar molecular frameworks.

Table 1: General Esterification Reactions of Carboxylic Acids

| Method | Reagents | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Corresponding Alkyl Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol | Room temperature or gentle heating | Corresponding Alkyl Ester |

| DCC/EDC Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature | Corresponding Alkyl Ester |

Amidation Reactions

The synthesis of amides from this compound is another crucial transformation. Similar to esterification, this can be accomplished through the activation of the carboxylic acid. The most common laboratory method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. This method is generally efficient and applicable to a wide range of amines.

Alternatively, peptide coupling reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine. These reactions are typically carried out in aprotic solvents at room temperature and are known for their high yields and tolerance of various functional groups. Boric acid has also been explored as a catalyst for the direct amidation of carboxylic acids with amines under solvent-free or high-temperature conditions.

Table 2: General Amidation Reactions of Carboxylic Acids

| Method | Reagents | Typical Conditions | Product |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Amine | Room temperature or gentle heating | Corresponding Amide |

| Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC, HATU) | Room temperature | Corresponding Amide |

| Boric Acid Catalysis | Amine, Boric Acid | High temperature, often solvent-free | Corresponding Amide |

Reduction and Oxidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both reduction and oxidation, although these transformations are less common than esterification and amidation for this specific class of compounds.

Reduction: The reduction of the carboxylic acid to a primary alcohol, 5-(2-bromophenoxy)furan-2-methanol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107). rsc.orgmdpi.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. mdpi.com The reaction with LiAlH₄ typically requires a subsequent aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. Any forceful oxidation is more likely to affect the furan (B31954) or phenyl rings.

Transformations of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to both addition and substitution reactions. These transformations can significantly alter the electronic and structural properties of the molecule.

Hydrogenation and Ring Saturation Studies

The furan ring can be fully saturated to a tetrahydrofuran ring through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a noble metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst). researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve complete saturation. The hydrogenation of furan-2-carboxylic acids to tetrahydrofuran-2-carboxylic acids is a well-documented process. researchgate.net It is anticipated that this compound would undergo a similar transformation to yield 5-(2-bromophenoxy)tetrahydrofuran-2-carboxylic acid under these conditions.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is highly activated towards electrophilic aromatic substitution, often being more reactive than benzene (B151609). The existing substituents on the furan ring of this compound, namely the 2-carboxylic acid and the 5-(2-bromophenoxy) group, will direct incoming electrophiles. The carboxylic acid group is an electron-withdrawing group and a meta-director on a benzene ring, but its influence on the furan ring is more complex. The phenoxy group at the 5-position is an activating, ortho-, para-director. In the context of the furan ring, electrophilic attack is generally favored at the positions adjacent to the oxygen atom (positions 2 and 5). Since both of these positions are already substituted in the target molecule, electrophilic substitution would be expected to occur at the less sterically hindered and electronically favorable of the remaining positions, likely the 3- or 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Halogenation, such as bromination, can be carried out using bromine in a suitable solvent. The high reactivity of the furan ring often necessitates milder reaction conditions compared to those used for benzene to avoid polymerization or ring-opening side reactions.

Furan Ring Opening Reactions and Rearrangements

The furan ring, while aromatic, is susceptible to various ring-opening reactions and rearrangements, particularly under oxidative conditions. These transformations can convert the heterocyclic core into highly functionalized acyclic structures, which can serve as valuable synthetic intermediates.

Oxidative Ring Cleavage: The furan moiety in this compound can undergo oxidative cleavage to yield 1,4-dicarbonyl compounds. This transformation typically proceeds through the formation of an endoperoxide or a similar oxidized intermediate upon treatment with reagents like singlet oxygen, ozone, or various peroxy acids. The specific nature of the resulting acyclic compound is dependent on the reaction conditions and the workup procedure. For instance, oxidation in the presence of an alcohol can lead to the formation of a 2,5-dialkoxy-2,5-dihydrofuran derivative, which can then be hydrolyzed to the corresponding 1,4-dicarbonyl compound. The presence of the electron-withdrawing carboxylic acid group at the 2-position of the furan ring can influence the regioselectivity of the initial oxidative attack.

| Oxidizing Agent | Potential Intermediate | Final Product Type |

| Singlet Oxygen (¹O₂) | Endoperoxide | Unsaturated 1,4-dicarbonyl |

| Ozone (O₃) | Ozonide | Dicarbonyl fragments |

| Peroxy acids (e.g., m-CPBA) | Epoxide | Hydroxylated lactones |

Rearrangement Reactions: Apart from complete cleavage, the furan ring can also undergo rearrangement reactions. For example, the Achmatowicz reaction, typically applied to furfuryl alcohols, involves an oxidative rearrangement to a dihydropyranone. While the subject molecule is not a furfuryl alcohol, related oxidative rearrangements could potentially be induced on derivatives of the carboxylic acid group. Such rearrangements provide access to different heterocyclic scaffolds from the furan precursor.

Reactivity and Modifications at the 2-Bromophenoxy Substituent

The 2-bromophenoxy group offers several sites for further functionalization, primarily at the carbon-bromine bond and potentially on the phenyl ring or at the ether linkage.

The bromine atom on the phenoxy ring is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. This reaction is highly versatile and tolerates a wide range of functional groups. However, the presence of the free carboxylic acid in this compound can interfere with the catalytic cycle. Therefore, it is often necessary to protect the carboxylic acid group, for instance as a methyl or ethyl ester, prior to performing the Suzuki-Miyaura coupling. A study on the Suzuki coupling of methyl 5-bromofuran-2-carboxylate highlights the utility of this protection strategy. mdpi.com

Typical Suzuki-Miyaura Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)

Boronic Acid/Ester: Arylboronic acids, heteroarylboronic acids

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: Toluene, Dioxane, DMF, often with water

| Coupling Partner (Ar-B(OH)₂) | Potential Product Structure |

| Phenylboronic acid | 5-(2-biphenyloxy)furan-2-carboxylic acid derivative |

| 4-Methoxyphenylboronic acid | 5-(2-(4-methoxyphenyl)phenoxy)furan-2-carboxylic acid derivative |

| 3-Pyridylboronic acid | 5-(2-(3-pyridyl)phenoxy)furan-2-carboxylic acid derivative |

Nucleophilic aromatic substitution (SₙAr) is another potential reaction pathway to modify the 2-bromophenoxy group. In a typical SₙAr reaction, a nucleophile replaces a leaving group (in this case, the bromide) on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The 2-bromophenoxy ring in the target molecule is not strongly activated towards SₙAr, as it lacks significant electron-withdrawing substituents. The furan-2-carboxylic acid moiety is electron-withdrawing, but its effect is transmitted through an ether linkage, diminishing its impact on the phenyl ring. Consequently, forcing conditions, such as high temperatures, polar aprotic solvents (e.g., DMF, DMSO), and strong nucleophiles (e.g., alkoxides, amides), would likely be required to achieve substitution. Furthermore, there is a potential for competing reactions, such as benzyne (B1209423) formation under very strong basic conditions.

Functionalization of the phenoxy group can also involve the cleavage of the ether bond. The aryl ether linkage is generally stable, but it can be cleaved under harsh conditions using strong acids like HBr or HI, or with strong bases. Acid-catalyzed cleavage typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. This would lead to the formation of a phenol (B47542) and a brominated furan derivative. Reductive cleavage of the C-O bond can also be achieved using certain catalytic systems.

Selective Derivatization Techniques and Methodological Considerations for Analysis

The presence of multiple reactive sites in this compound necessitates the use of selective derivatization techniques to achieve desired chemical transformations.

Protecting Group Strategies: To selectively perform reactions on the 2-bromophenoxy moiety, such as the Suzuki-Miyaura coupling, the carboxylic acid group often needs to be protected. Esterification is a common strategy. mdpi.com Methyl or ethyl esters can be readily formed by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using reagents like diazomethane (B1218177) or alkyl halides in the presence of a base. These ester groups can then be hydrolyzed back to the carboxylic acid after the desired reaction on the aromatic ring is complete.

| Protecting Group | Introduction Method | Removal Method |

| Methyl Ester | CH₃OH, H⁺ catalyst | Base hydrolysis (e.g., NaOH), then acidification |

| Ethyl Ester | C₂H₅OH, H⁺ catalyst | Base hydrolysis (e.g., NaOH), then acidification |

| Benzyl Ester | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, H⁺ catalyst | Acidolysis (e.g., TFA) |

Analytical Methods: The analysis of this compound and its derivatives typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation and quantification of aromatic carboxylic acids. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid and improve peak shape. sielc.comsielc.com Detection is typically achieved using a UV detector, as the furan and phenyl rings are strong chromophores.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for determining the molecular weight and obtaining structural information about the parent compound and its derivatives. Electrospray ionization (ESI) is a common ionization technique for such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule and its reaction products. The proton NMR spectrum would show characteristic signals for the furan protons and the protons on the brominated phenyl ring. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. princeton.eduresearchgate.net

Computational Chemistry and Theoretical Analysis of 5 2 Bromophenoxy Furan 2 Carboxylic Acid

Electronic Structure Elucidation and Analysis of 5-(2-bromophenoxy)furan-2-carboxylic acid

Advanced computational methods are employed to unravel the electronic architecture of this compound. Techniques such as Density Functional Theory (DFT) are utilized to calculate and visualize molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy levels of these frontier orbitals are fundamental in predicting the molecule's reactivity and its behavior in chemical reactions.

The analysis of the electronic structure also involves mapping the electron density to understand the distribution of charge throughout the molecule. This reveals the electrophilic and nucleophilic sites, offering a predictive lens into its interaction with other chemical species. Furthermore, the aromaticity of the furan (B31954) and benzene (B151609) rings is quantified, providing insights into the compound's stability and electronic delocalization.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional arrangement of atoms in this compound is not static. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule. This involves systematically rotating the single bonds, particularly the ether linkage and the bond connecting the carboxylic acid group, to map the potential energy surface. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.

To simulate the dynamic behavior of the compound over time, molecular dynamics (MD) simulations are conducted. These simulations provide a virtual movie of the atomic motions, revealing how the molecule flexes, bends, and vibrates at a given temperature. MD simulations are crucial for understanding the compound's flexibility and how it might interact with biological targets or other molecules in a dynamic environment.

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Quantum chemical descriptors, derived from electronic structure calculations, serve as powerful tools for predicting the reactivity and selectivity of this compound. These descriptors provide quantitative measures of various electronic properties that govern chemical behavior.

| Quantum Chemical Descriptor | Predicted Property | Significance for this compound |

| HOMO Energy | Electron-donating ability | A higher HOMO energy suggests a greater tendency to donate electrons in a reaction. |

| LUMO Energy | Electron-accepting ability | A lower LUMO energy indicates a higher propensity to accept electrons. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller energy gap is associated with higher reactivity and lower kinetic stability. |

| Global Hardness | Resistance to change in electron configuration | A higher value indicates greater stability and lower reactivity. |

| Global Softness | Ease of change in electron configuration | A higher value suggests greater reactivity. |

| Electronegativity | Power to attract electrons | Provides insight into the overall electron-attracting nature of the molecule. |

| Electrophilicity Index | Propensity to act as an electrophile | Quantifies the ability of the molecule to accept electrons. |

| Fukui Functions | Local reactivity of atomic sites | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |

These descriptors collectively offer a comprehensive picture of the compound's reactivity profile, guiding the prediction of its behavior in various chemical transformations.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule. This helps in assigning the characteristic absorption bands to specific functional groups, such as the carbonyl stretch of the carboxylic acid and the C-O-C stretch of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the chromophores within the molecule and its electronic excitation properties.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway.

This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. Transition state analysis is particularly crucial as it provides information about the energy barrier (activation energy) of the reaction, which determines the reaction rate. By understanding the intricate details of the reaction mechanism at a molecular level, it is possible to predict reaction outcomes and design more efficient synthetic routes. For instance, modeling the mechanism of esterification or amidation of the carboxylic acid group can reveal the key steps and energetic profiles of these transformations.

Application of 5 2 Bromophenoxy Furan 2 Carboxylic Acid As a Synthetic Intermediate

Precursor for Advanced Organic Materials and Polymers

The development of sustainable and functional materials is a cornerstone of modern chemical research. Furan-based compounds, in particular, have garnered significant attention as bio-based building blocks for polymers. mdpi.com 2,5-Furandicarboxylic acid (FDCA), a related compound, is a well-known monomer for the synthesis of polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). mdpi.comnih.gov

While direct polymerization of 5-(2-bromophenoxy)furan-2-carboxylic acid has not been extensively reported, its structural motifs suggest its potential as a precursor for advanced organic materials. The carboxylic acid group can be readily converted into esters or amides, which can then serve as monomers for polymerization. The presence of the bulky and rigid 2-bromophenoxy group could impart unique properties to the resulting polymers, such as enhanced thermal stability, specific optical properties, or altered solubility.

Furthermore, the bromine atom on the phenyl ring can be utilized for post-polymerization modification through reactions like Suzuki or Stille coupling. This would allow for the introduction of various functional groups onto the polymer backbone, leading to materials with tailored electronic, optical, or self-healing properties. The furan (B31954) core itself can contribute to the rigidity and thermal resistance of the polymer chain.

Table 1: Potential Polymer Architectures from this compound

| Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| Diester or Diacid Chloride | Polycondensation | High thermal stability, altered solubility, potential for post-polymerization functionalization. |

| Acrylate or Methacrylate | Free Radical Polymerization | Modified refractive index, potential for use in optical applications. |

| Diol (after reduction of carboxylic acid) | Polycondensation with diacids | Introduction of a flexible ether linkage, potential for creating biodegradable polyesters. |

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs containing at least one heterocyclic ring. mdpi.com The furan ring is a key structural component in many bioactive natural products and synthetic drugs. ijabbr.com this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.

The carboxylic acid group can be used as a handle to construct larger molecules through amide bond formation or by serving as a directing group for further reactions on the furan ring. The bromine atom on the phenoxy group can participate in various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

For instance, intramolecular cyclization reactions could lead to the formation of fused heterocyclic systems, such as benzofurans or other oxygen-containing heterocycles. mdpi.com The furan ring itself can undergo Diels-Alder reactions or be subjected to ring-opening and rearrangement reactions to generate diverse carbocyclic and heterocyclic scaffolds. The synthesis of various furan-2-yl(phenyl)methanone derivatives has demonstrated the utility of furan-2-carboxylic acid as a starting material for creating complex molecules with potential biological activity. mdpi.com

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Reaction Type | Resulting Heterocyclic Scaffold | Potential Applications |

| Intramolecular Buchwald-Hartwig amination | Fused N-heterocycles | Medicinal chemistry, materials science |

| Intramolecular Heck reaction | Fused carbocycles | Organic synthesis, materials science |

| Palladium-catalyzed carbonylation/cyclization | Fused lactones | Natural product synthesis, medicinal chemistry |

| Diels-Alder reaction | Bicyclic adducts | Complex molecule synthesis |

Role in the Development of Diverse Functional Molecules

The term "functional molecules" encompasses a broad range of compounds designed for specific applications, from molecular probes and sensors to components of molecular machines. The strategic placement of functional groups in this compound makes it an attractive starting point for the synthesis of such molecules.

The carboxylic acid can be coupled with fluorescent dyes, redox-active units, or biomolecules to create sophisticated molecular probes. The bromo-substituted phenoxy group can be modified to tune the electronic properties of the molecule or to introduce specific recognition sites. For example, the bromine atom can be replaced with a fluorescent group via a Sonogashira coupling, leading to a molecule that could be used in fluorescence imaging.

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. nih.gov These reactions are highly desirable from an economic and environmental perspective as they reduce the number of synthetic steps, minimize waste, and save time and resources.

The structure of this compound offers several opportunities for its use in cascade and domino reactions. For example, a reaction sequence could be initiated at the carboxylic acid group, followed by a cyclization involving the furan ring or the bromophenoxy moiety. The bromine atom can also be a trigger for a cascade process, for instance, in a palladium-catalyzed reaction that involves both an intramolecular cyclization and an intermolecular coupling.

While specific cascade reactions involving this exact molecule are not widely documented, the principles of furan chemistry and transition-metal catalysis suggest its potential. For instance, a one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved through a tandem bromination-hydroxycarbonylation reaction, demonstrating the feasibility of multi-step one-pot transformations on the furan ring. nih.gov Enzymatic cascade reactions have also been developed for the synthesis of furan derivatives, showcasing the potential for biocatalytic approaches. rsc.orgnih.gov

Table 3: Hypothetical Cascade Reactions Involving this compound

| Reaction Type | Key Transformations | Potential Product Class |

| Palladium-catalyzed aminocarbonylation/cyclization | Amide formation, intramolecular C-H activation | Fused heterocyclic systems |

| Domino Heck/Suzuki coupling | Intramolecular cyclization, intermolecular cross-coupling | Polycyclic aromatic compounds |

| Acid-catalyzed cyclization/rearrangement | Ring formation, skeletal rearrangement | Complex carbocyclic or heterocyclic frameworks |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(2-bromophenoxy)furan-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling 2-bromophenol with a furan-2-carboxylic acid derivative under nucleophilic aromatic substitution conditions. For example, a base (e.g., K₂CO₃ or NaOH) is used to deprotonate the phenol, enabling it to displace a leaving group (e.g., halide) on the furan ring. Subsequent oxidation or deprotection steps may be required to introduce the carboxylic acid moiety. Similar protocols are described for structurally analogous compounds, such as 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving high yields and purity.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques such as:

- HPLC : To assess purity (>95% by area normalization).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromophenoxy group at position 5 of the furan ring).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₁H₇BrO₄, expected [M+H]⁺ = 298.95).

- X-ray Crystallography (if crystalline): For unambiguous structural confirmation, as demonstrated for related furan-carboxylic acids .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Solubility can be empirically determined in common solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. Thermodynamic parameters (ΔH溶解, ΔS溶解) in solvents like propan-2-ol can be calculated via temperature-dependent solubility studies, as shown for nitrophenyl-furan-carboxylic acid isomers . Melting points should be measured via differential scanning calorimetry (DSC) to ensure consistency with literature values of analogous compounds (e.g., 5-(4-methanesulfonylphenoxymethyl)furan-2-carboxylic acid melts at ~155°C) .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position of the phenoxy group enables Suzuki-Miyaura or Ullmann couplings. For example, the bromine can be replaced with aryl/heteroaryl groups to generate derivatives for structure-activity relationship (SAR) studies. Reaction efficiency depends on catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) and solvent polarity, as observed in similar brominated furan derivatives . Monitor reaction progress via TLC or LC-MS to optimize conditions.

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric substrates.

- Molecular Docking : Model interactions with protein targets (e.g., using AutoDock Vina) to predict binding modes, leveraging structural data from related compounds like 5-ethylfuran-2-carboxylic acid .

- Cellular Assays : Evaluate cytotoxicity (via MTT assay) and anti-microbial activity (via broth microdilution) in relevant cell lines, as demonstrated for furan-carboxylic acids with anti-TMV activity .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers) or impurity profiles. To address this:

- Reproduce Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- SAR Analysis : Compare bioactivity across derivatives (e.g., replacing bromine with chlorine or methoxy groups) to identify critical substituents, as seen in antiplatelet studies of phenoxy-furan-carboxylic acids .

- Metabolite Profiling : Use LC-HRMS to rule out degradation products interfering with assays .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Light/Temperature Sensitivity : Assess photodegradation under UV-Vis light and thermal stability via accelerated aging (40–60°C).

- Prodrug Design : Introduce ester prodrugs (e.g., methyl esters) to enhance stability, as shown for 5-(methoxycarbonyl)furan-2-carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.